N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Description
N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are involved in regulating mood, behavior, and cognition.
Mode of Action
Compounds with similar structures, such as those containing piperazine moieties, are known to act as antagonists at dopamine and serotonin receptors . Antagonists bind to receptors but do not activate them. Instead, they block the receptors and prevent them from being activated by other substances, thereby inhibiting the transmission of certain signals in the brain.
Biochemical Pathways
By acting on dopamine and serotonin receptors, similar compounds can influence several biochemical pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
It’s worth noting that similar compounds with piperazine moieties have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, similar compounds can modulate the activity of these receptors and influence various physiological processes, including mood regulation and cognitive function .
Properties
IUPAC Name |
N-[2-[4-(3-cyanobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S.ClH/c20-13-15-2-1-3-16(12-15)19(25)23-9-7-22(8-10-23)6-5-21-18(24)17-4-11-26-14-17;/h1-4,11-12,14H,5-10H2,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODKFOZEFDOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.